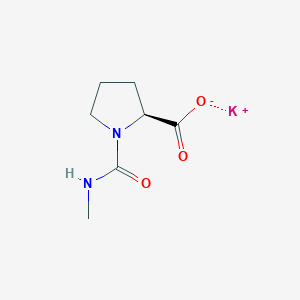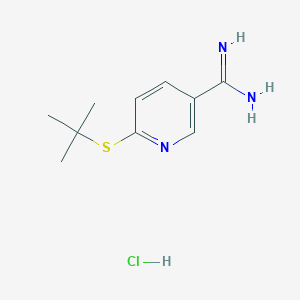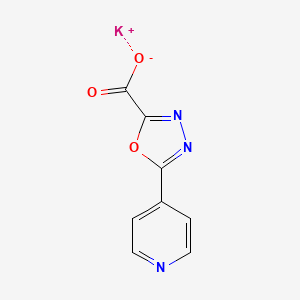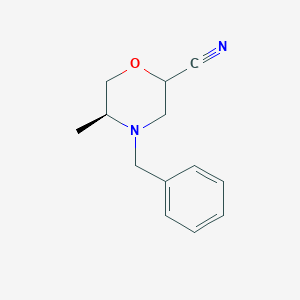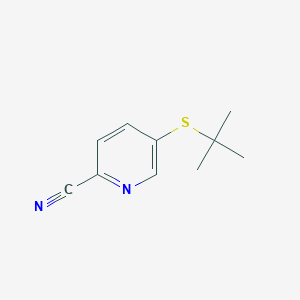
6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride
Overview
Description
“6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride” is a chemical compound with the CAS Number: 1423024-57-0 . It has a molecular weight of 223.66 and its IUPAC name is 6-(3-pyridinyloxy)-3-pyridinamine hydrochloride . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H9N3O.ClH/c11-8-3-4-10(13-6-8)14-9-2-1-5-12-7-9;/h1-7H,11H2;1H . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Biomedicine
6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride: is utilized in biomedicine for its potential role as a building block in the synthesis of various biologically active molecules. Its structure allows for the introduction of pyridine moieties, which are common in many pharmaceuticals due to their ability to interact with biological targets .
Pharmacology
In pharmacology, this compound serves as a precursor in the development of new drugs. Its chemical properties enable it to bind with other pharmacophores, creating novel compounds that can be tested for therapeutic effects against a range of diseases .
Organic Synthesis
Organic chemists value This compound for its versatility in synthesis. It can act as a ligand, catalyst, or reactant in various organic reactions, leading to the creation of complex organic molecules .
Material Science
This compound finds applications in material science, particularly in the synthesis of new materials with pyridine units. These materials may exhibit unique electrical or optical properties, making them suitable for use in advanced technologies .
Analytical Chemistry
In analytical chemistry, This compound can be used as a standard or reagent in chromatographic methods and spectrometry, aiding in the identification and quantification of substances .
Environmental Science
Environmental scientists may explore the use of this compound in the detection and removal of pollutants. Its chemical structure could potentially interact with contaminants, facilitating their breakdown or extraction from environmental samples .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of accidental ingestion, skin or eye contact, and inhalation .
properties
IUPAC Name |
6-pyridin-3-yloxypyridin-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O.ClH/c11-8-3-4-10(13-6-8)14-9-2-1-5-12-7-9;/h1-7H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMSTRPUMSSOSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=NC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





